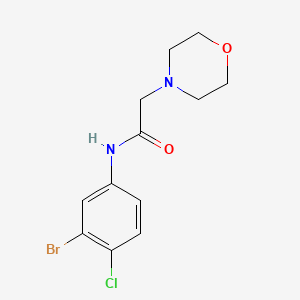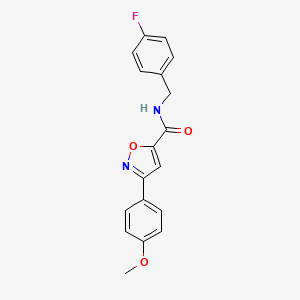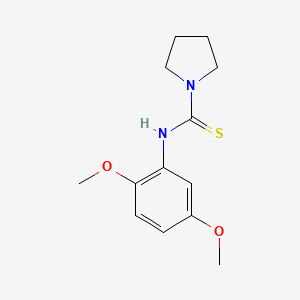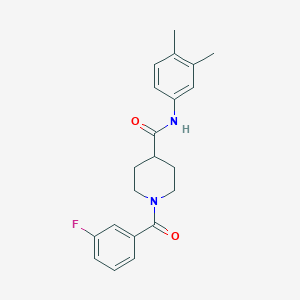![molecular formula C15H16N2O3S B4543457 2-methyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4543457.png)
2-methyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to “2-methyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide” involves various chemical reactions, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation, leading to intermediates pivotal for further chemical studies and applications (Yang Jian-she, 2009).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family has been detailed through X-ray crystallography, showing specific spatial arrangements and crystalline forms. For instance, N-(2-(N-methylsulfamoyl)phenyl)formamide, a related compound, crystallizes in the triclinic P-1 space group, with unit cell parameters indicating the detailed arrangement of atoms and the stabilization of the structure via intramolecular and intermolecular hydrogen bonds (Koffi Sénam Etsè, G. Zaragoza, B. Pirotte, 2019).
Chemical Reactions and Properties
The chemical reactions pertaining to “2-methyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide” and its derivatives often involve complex processes such as cyclization and condensation, leading to the formation of structurally and functionally diverse molecules. These reactions underscore the compound's versatility in forming various derivatives with potential biological activities (K. Kobayashi, Akihiro Kobayashi, Kosuke Ezaki, 2013).
Physical Properties Analysis
Physical properties such as crystal structure, melting points, and solubility in various solvents are critical for understanding the compound's behavior in different environments and for its potential applications in materials science and pharmaceuticals. The detailed physical properties are derived from the compound's molecular structure and intermolecular interactions, as seen in related compounds through X-ray diffraction and spectroscopic studies (K. Sarojini, H. Krishnan, C. C. Kanakam, S. Muthu, 2012).
Aplicaciones Científicas De Investigación
Crystal Structure and Hirshfeld Surface Analysis
Research on similar compounds, like the hydrolysis product N-(2-(N-methylsulfamoyl)phenyl)formamide, revealed intricate details about their crystal structure and stabilization mechanisms through hydrogen bonds and oxygen-π stacking interactions. This insight is crucial for understanding the compound's behavior in various solvents and conditions, aiding in the development of new materials and drugs (Etsè, Zaragoza, & Pirotte, 2019).
Copper-Catalyzed Reactions
Another study demonstrated the copper-catalyzed amidation and imidation of unactivated alkanes, highlighting a novel functionalization method. This process is significant for synthesizing N-alkyl products, offering a new pathway for chemical transformations and potentially impacting the synthesis of pharmaceuticals and other organic compounds (Tran, Li, Driess, & Hartwig, 2014).
Remote Sulfonylation
The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives using sodium sulfinates as sulfide sources is a notable advancement. This method generates less environmentally harmful byproducts and opens new avenues for synthesizing sulfonamide derivatives, which are crucial in drug development (Xia et al., 2016).
Inhibition of Carbonic Anhydrase
A study focused on the synthesis of novel acridine and bis acridine sulfonamides, demonstrating effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. This research is particularly relevant for developing new therapeutic agents for conditions where the modulation of carbonic anhydrase activity is beneficial (Ulus et al., 2013).
Novel Insecticide Development
Flubendiamide is an example of a novel class of insecticide with a unique structure, including a sulfonylalkyl group, derived from similar chemical frameworks. This compound exhibits strong activity against lepidopterous pests, including resistant strains, highlighting the potential of these chemical structures in developing new pest management solutions (Tohnishi et al., 2005).
Electrophysiological Activity
The synthesis and evaluation of N-substituted imidazolylbenzamides as selective class III electrophysiological agents underscore the potential of these compounds in treating cardiac arrhythmias. These findings demonstrate the therapeutic relevance of benzamide derivatives in cardiovascular medicine (Morgan et al., 1990).
Propiedades
IUPAC Name |
2-methyl-N-[4-(methylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-5-3-4-6-14(11)15(18)17-12-7-9-13(10-8-12)21(19,20)16-2/h3-10,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYHKPBLUNDSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(methylsulfamoyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 2-{[4-(acetylamino)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4543392.png)



![3-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4543444.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-piperazinyl}ethanol](/img/structure/B4543452.png)
![2,3-dichloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4543474.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-chlorophenyl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4543479.png)

![2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4543487.png)
![N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4543491.png)
![3-amino-N-(4-bromophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543502.png)